N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Description

BenchChem offers high-quality N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

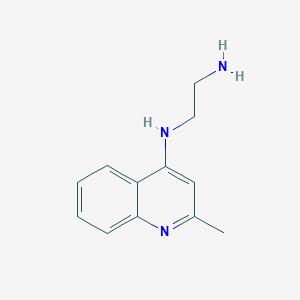

N'-(2-methylquinolin-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSBUPUXYPOCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424266 |

Source

|

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-71-4 |

Source

|

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The 4-aminoquinoline moiety, in particular, is a cornerstone of many clinically significant drugs, such as chloroquine and amodiaquine, which have long been used in the treatment of malaria.[4] The mechanism of action for many 4-aminoquinoline derivatives involves accumulation in acidic cellular compartments like lysosomes, which is crucial for their therapeutic effects.[5] The compound N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine belongs to this important class of molecules and holds potential for the development of novel therapeutic agents.[3]

Chemical Identity and Physicochemical Properties

Due to its likely status as a specialized research chemical, N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine and its salts, such as the dihydrochloride form, are not widely cataloged with a publicly listed CAS number.[6] However, its chemical identity is unequivocally defined by its structure and systematic IUPAC name.

Table 1: Chemical Identifiers for N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

| Identifier | Value |

| IUPAC Name | N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NCCN |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

A 2D representation of the molecular structure of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by an amine. The key precursor for this synthesis is 4-chloro-2-methylquinoline.

3.1. Synthesis of the Precursor: 4-Chloro-2-methylquinoline

The synthesis of the chloro-precursor is a critical first step. A common and effective method is the chlorination of 2-methylquinolin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).

3.2. Final Step: Synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

The final product is synthesized by reacting 4-chloro-2-methylquinoline with an excess of ethane-1,2-diamine. The diamine acts as both the nucleophile and the solvent in this reaction.

Experimental Protocol:

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylquinoline (1.0 equivalent).

-

Add a significant excess of ethane-1,2-diamine (e.g., 10-20 equivalents). The excess diamine serves as the solvent and helps to drive the reaction to completion, while also acting as a base to neutralize the HCl byproduct.

Step 2: Reaction Conditions

-

Heat the reaction mixture to a temperature of 120-130°C.[7]

-

Maintain this temperature and stir the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM) and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.

Diagram 1: Synthetic Workflow

A schematic of the synthesis and purification workflow.

Potential Biological Activities and Therapeutic Applications

Derivatives of 4-aminoquinoline are known for their diverse pharmacological activities. The structural features of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, specifically the presence of the 4-aminoquinoline core and the flexible diamine side chain, suggest several potential areas of therapeutic interest.

4.1. Anticancer Potential

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell cycle progression.[3] The diamine side chain of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine could play a crucial role in its interaction with biological targets, such as DNA or specific enzymes, which are often implicated in cancer pathology.

4.2. Antimalarial and Antiparasitic Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole.[5] The structural similarity of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine to known antimalarial agents suggests that it could be a promising candidate for the development of new treatments for malaria and other parasitic diseases.

4.3. Other Potential Applications

The versatility of the quinoline ring system means that derivatives can be tailored for a wide range of biological targets. Other potential applications for N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine and its analogs could include roles as antibacterial, antiviral, or anti-inflammatory agents.[2]

Diagram 2: Potential Therapeutic Pathways

Potential therapeutic applications stemming from the compound's structure.

Conclusion

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is a quinoline derivative with significant potential in drug discovery and development. While it may not have a designated CAS number, its synthesis is straightforward using established chemical transformations. The rich pharmacology of the 4-aminoquinoline class of compounds provides a strong rationale for the further investigation of this molecule's biological properties. This guide offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). PMC. Retrieved January 23, 2026, from [Link]

-

Structures of the 4-aminoquinoline derivatives used in this study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. Retrieved January 23, 2026, from [Link]

-

4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action for 2-Methylquinoline Derivatives

Foreword: The Versatile Scaffold of 2-Methylquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] Among these, 2-methylquinoline derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[4] This technical guide provides an in-depth exploration of the potential mechanisms of action underpinning these therapeutic effects, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular pathways modulated by these compounds, supported by detailed experimental protocols to empower further investigation and discovery in this exciting field.

Part 1: Anticancer Mechanisms of Action

The anticancer activity of 2-methylquinoline derivatives is multifaceted, arising from their ability to interfere with fundamental cellular processes required for tumor growth and survival.[3][5][6] Key mechanisms include direct interaction with DNA, inhibition of critical enzymes involved in DNA replication and cell signaling, and the induction of programmed cell death.

DNA Intercalation and Alkylation: Disrupting the Blueprint of Life

One of the primary mechanisms by which certain 2-methylquinoline derivatives exert their cytotoxic effects is through direct interaction with DNA.[7][8]

DNA Intercalation: The planar aromatic structure of the quinoline core allows these molecules to insert themselves between the base pairs of the DNA double helix.[7][8] This intercalation distorts the helical structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] Computational docking studies have been instrumental in predicting the DNA interaction properties of these compounds.[7]

DNA Alkylation: Some quinoline derivatives, particularly those bearing aziridinyl groups, can form covalent bonds with DNA bases, a process known as alkylation.[10] This can lead to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and repair, triggering cell death.[10]

Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)

This protocol outlines a common method to assess the DNA intercalating ability of a 2-methylquinoline derivative using UV-Visible spectroscopy.

Principle: The binding of a compound to DNA through intercalation typically results in a bathochromic (red) shift and a hypochromic effect in the compound's UV-Visible absorption spectrum.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the 2-methylquinoline derivative in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the absorbance at 260 nm.

-

-

Spectrophotometric Titration:

-

Set up a series of cuvettes, each containing a fixed concentration of the 2-methylquinoline derivative.

-

Add increasing concentrations of ctDNA to each cuvette.

-

Incubate the mixtures for a set period to allow for binding equilibrium to be reached.

-

Record the UV-Visible absorption spectrum (typically 200-500 nm) for each mixture.

-

-

Data Analysis:

-

Monitor the changes in the absorption maximum (λmax) and absorbance of the compound upon addition of ctDNA.

-

A red shift in λmax and a decrease in absorbance are indicative of intercalation.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the absorbance data.

-

Enzyme Inhibition: Targeting the Molecular Machinery of Cancer

2-Methylquinoline derivatives have been shown to inhibit a range of enzymes that are crucial for cancer cell proliferation and survival.[11][12]

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[9] Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to the accumulation of DNA strand breaks and subsequent cell death.[5][9]

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[13][14] 2-Methylquinoline derivatives have been developed as inhibitors of various kinases, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16][17][18][19] Gedatolisib, a PI3K/mTOR inhibitor, is an example of a clinically investigated drug targeting this pathway.[20]

-

Receptor Tyrosine Kinases (RTKs): These include c-Met, VEGFR, and EGFR, which are involved in angiogenesis, cell proliferation, and metastasis.[17][21][22][23]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the inhibitory activity of a 2-methylquinoline derivative against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-methylquinoline derivative in DMSO.

-

Reconstitute the recombinant kinase, substrate, and ATP in the appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the 2-methylquinoline derivative (or a known inhibitor as a positive control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Stop the reaction and add a luciferin-luciferase-based ATP detection reagent.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-methylquinoline derivative.

Part 2: Antimicrobial Mechanisms of Action

2-Methylquinoline derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria.[24][25][26][27] Their mechanisms of action often target essential bacterial processes that are distinct from those in mammalian cells, providing a degree of selectivity.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, transcription, and repair.[28][29][30] They are the primary targets of the well-established quinolone class of antibiotics.[28] 2-Methylquinoline derivatives can inhibit these enzymes, leading to the accumulation of DNA strand breaks and bacterial cell death.[9]

Experimental Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay

This protocol details an in vitro assay to evaluate the inhibition of bacterial DNA gyrase activity.[31]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than the relaxed form on an agarose gel. Inhibition of the enzyme results in less supercoiled DNA.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and varying concentrations of the 2-methylquinoline derivative.

-

Include a positive control (e.g., ciprofloxacin) and a no-enzyme negative control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

-

Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry.

-

Determine the IC50 value of the compound.

-

Workflow Visualization: DNA Gyrase Inhibition Assay

Caption: Workflow for the bacterial DNA gyrase supercoiling inhibition assay.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner.[32][33][34] It plays a crucial role in virulence factor production and biofilm formation.[34] Some quinoline derivatives have been shown to inhibit QS, offering a novel anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.[32][33][34]

Part 3: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 2-methylquinoline derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[35]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that play a critical role in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[35] Some novel quinoline derivatives have shown selective inhibitory activity against COX-2, an isoform of COX that is upregulated during inflammation, and 5-LOX.[35] This dual inhibition profile is a promising strategy for the development of potent and safer anti-inflammatory drugs.

Quantitative Data Summary

| Compound Class | Target/Mechanism | Representative IC50/Activity | Reference |

| Benzo[h]quinoline | Cytotoxicity (MCF-7) | IC50 = 1.86 µM | [7] |

| Quinoline-2-carboxamides | PIM-1 Kinase Inhibition | GI50 = 1.29 µM | [36] |

| Halogenated Quinolines | COX-2 Inhibition | IC50 = 0.1 µM | [35] |

| Quinoline-based amides | Antibacterial (E. coli) | MIC = 100 µg/mL | [25] |

Conclusion and Future Perspectives

The 2-methylquinoline scaffold is a versatile platform for the design and development of novel therapeutic agents with diverse mechanisms of action. Their ability to interact with DNA, inhibit key enzymes in critical cellular pathways, and modulate bacterial communication highlights their significant potential in oncology, infectious diseases, and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of 2-methylquinoline derivatives to translate their promising preclinical activity into clinical success.

References

- Quinoline-based compounds can inhibit diverse enzymes th

- Suresh Kumar, Sandhya Bawa, and Himanshu Gupta.

- Experimental training in molecular pharmacology education based on drug–target interactions. PubMed Central,

- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed,

- Possible mechanistic pathway and synthesis of 2‐methyl quinolines and...

- Quinoline-based compounds can inhibit diverse enzymes th

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology,

- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central,

- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. PubMed Central,

- Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercal

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central,

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

- PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube,

- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.

- Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Selected quinoline derivatives with c-Met kinase inhibitory activity.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online,

- PI3K/AKT/mTOR P

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry,

- The PI3K–AKT–mTOR pathway and drug targets.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research,

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI,

- Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed,

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing,

- Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. GlobeNewswire,

- DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones. PubMed,

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI,

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences,

- DNA Gyrase as a Target for Quinolones. MDPI,

- Some reported DNA intercalators and their basic pharmacophoric...

- US7709498B2 - Quinoline derivatives as antibacterial agents.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ascopubs.org [ascopubs.org]

- 20. Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer | January 20, 2026 [ir.celcuity.com]

- 21. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. One moment, please... [biointerfaceresearch.com]

- 26. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]

- 27. mdpi.com [mdpi.com]

- 28. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. ijmphs.com [ijmphs.com]

Methodological & Application

The Coordination Chemistry of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine: A Versatile Ligand for Catalysis and Medicinal Applications

Introduction: Unlocking the Potential of a Hybrid Ligand

In the vast landscape of coordination chemistry, the design of ligands that can impart specific electronic and steric properties to a metal center is paramount for the development of novel catalysts, functional materials, and therapeutic agents. N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine emerges as a ligand of significant interest, strategically combining two key structural motifs: the quinoline ring system and a flexible ethylenediamine chain. This unique architecture offers a compelling platform for creating sophisticated metal complexes with diverse applications.

The quinoline moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a wide array of bioactive compounds, including antimalarial and anticancer drugs.[1] Its planar structure and electron-rich nature allow for π-π stacking interactions and coordination to metal ions through its nitrogen atom. The 2-methyl group on the quinoline ring can provide steric hindrance, influencing the geometry of the resulting metal complexes and potentially enhancing their stability and catalytic activity.

The ethylenediamine portion of the ligand introduces a flexible, bidentate N,N-donor set, which is a classic and highly effective chelating unit in coordination chemistry. The presence of both a primary and a secondary amine allows for versatile coordination modes and the potential for hydrogen bonding interactions, which can play a crucial role in molecular recognition and the stabilization of complex structures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine as a ligand. It includes detailed, field-proven protocols for its synthesis and the preparation of a representative metal complex, along with a discussion of its potential applications grounded in the established chemistry of related compounds.

Data Presentation: Ligand Properties at a Glance

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅N₃ | [2] |

| Molecular Weight | 201.27 g/mol | [2] |

| CAS Number | 91642-90-9 | [2] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Key Structural Features | 2-methylquinoline, ethylenediamine | N/A |

| Potential Coordination Sites | Quinoline nitrogen, two amine nitrogens | N/A |

Experimental Protocols

Part 1: Synthesis of the Ligand: N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

The following protocol is adapted from a well-established method for the synthesis of analogous 4-aminoquinoline derivatives, specifically the reaction of a 4-chloroquinoline precursor with a diamine.[3] This nucleophilic aromatic substitution is a robust and reliable method for forming the C-N bond at the 4-position of the quinoline ring.

Causality Behind Experimental Choices:

-

Starting Material: 4-Chloro-2-methylquinoline is the logical precursor, as the chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution.

-

Reagent: Ethane-1,2-diamine serves as the nucleophile. A significant excess is used to favor the monosubstituted product and to act as a solvent and base to neutralize the HCl generated during the reaction.[3]

-

Temperature: The reaction is heated to a high temperature (e.g., 130°C) to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich quinoline ring.[3]

-

Work-up: The work-up procedure with dichloromethane and an aqueous base is designed to separate the desired product from the excess ethylenediamine and any resulting salts.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylquinoline (1.0 eq) and a significant excess of ethane-1,2-diamine (at least 5-10 eq).

-

Heating: Slowly heat the reaction mixture with stirring to 80°C and maintain for 1 hour. Then, increase the temperature to 130°C and continue heating for 7-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Add dichloromethane to dissolve the product, followed by the addition of a 10% aqueous sodium hydroxide solution to neutralize any ammonium salts and remove excess ethylenediamine.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and methanol.

Self-Validation: The purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new signals corresponding to the ethylenediamine moiety in the NMR spectra will validate the success of the reaction.

Part 2: Synthesis of a Representative Metal Complex: Dichloro[N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine]copper(II)

The following is a general protocol for the synthesis of a copper(II) complex, a common transition metal used in coordination chemistry with nitrogen-based ligands. The choice of a copper(II) salt with a non-coordinating or weakly coordinating anion (like chloride) is standard practice.

Causality Behind Experimental Choices:

-

Metal Salt: Copper(II) chloride is chosen as it is a readily available and soluble source of Cu(II) ions. The chloride anions can act as co-ligands in the final complex.

-

Solvent: A solvent in which both the ligand and the metal salt are soluble, such as ethanol or methanol, is used to ensure a homogeneous reaction mixture.

-

Stoichiometry: A 1:1 molar ratio of the ligand to the metal salt is used to favor the formation of a mononuclear complex.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the coordination of the ligand to the metal center.

Step-by-Step Methodology:

-

Ligand Solution: Dissolve the synthesized N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate is often observed, indicating complex formation.

-

Reaction Time: Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60°C) to ensure complete complexation.

-

Isolation of the Complex: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid complex under vacuum.

-

Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent or by vapor diffusion.

Self-Validation: The formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in the N-H and C=N stretching frequencies upon coordination), UV-Vis spectroscopy (appearance of d-d transition bands), and elemental analysis.

Visualization of Workflows and Structures

Diagram 1: Synthetic Workflow for the Ligand

Caption: A potential tridentate coordination mode of the ligand to a metal center (M).

Applications and Future Directions

While specific studies on N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine are not abundant in the current literature, the well-documented activities of related 4-aminoquinoline derivatives provide a strong basis for predicting its potential applications.

-

Anticancer Drug Development: The 4-aminoquinoline scaffold is a key component of several anticancer agents. [1]Metal complexes of such ligands often exhibit enhanced cytotoxic activity compared to the free ligands, potentially through mechanisms involving DNA intercalation or the inhibition of key cellular enzymes. [4]The ethylenediamine moiety can further enhance DNA binding. Therefore, metal complexes of the title ligand, particularly with platinum group metals, are promising candidates for evaluation as novel anticancer therapeutics.

-

Catalysis: The combination of a rigid aromatic unit and a flexible chelating arm makes this ligand attractive for catalysis. The quinoline nitrogen and the two amine nitrogens can coordinate to a metal center, creating a well-defined catalytic pocket. The electronic properties of the quinoline ring can be tuned to modulate the reactivity of the metal center. Potential applications include oxidation, reduction, and cross-coupling reactions. [5][6]

-

Antimalarial Research: Given the historical and ongoing importance of 4-aminoquinolines in antimalarial therapy, this ligand and its metal complexes could be investigated for their activity against various strains of Plasmodium falciparum. The coordination of a metal ion can alter the physicochemical properties of the parent molecule, potentially overcoming existing drug resistance mechanisms. [4]

Conclusion

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine represents a ligand with significant untapped potential in coordination chemistry. Its rational design, combining the key features of a quinoline scaffold and an ethylenediamine chelator, makes it a versatile building block for the synthesis of a wide range of metal complexes. The protocols provided herein offer a solid starting point for researchers to synthesize and explore the properties of this ligand and its derivatives. Further investigation into its coordination behavior with various transition metals is warranted and is expected to lead to the development of new functional materials, catalysts, and therapeutic agents.

References

-

Chavda, M., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Saudi Chemical Society, 14(4), 393-398. Available at: [Link]

-

Georganics. (n.d.). N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine. Retrieved from [Link]

-

Li, C., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

-

Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

- Patel, K., et al. (2018). US Patent No. US20180162816A1. Google Patents.

-

Singh, P., et al. (2012). Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands. PMC. Available at: [Link]

-

Wang, Y., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 91642-90-9|N1-(4-Methylquinolin-2-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Strategic Guide to In Vitro Bioactivity Testing of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Introduction: The Quinoline Scaffold and the Imperative for a Strategic Assay Cascade

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, a derivative of the 4-aminoquinoline class, is structurally related to established drugs like chloroquine. This structural alert strongly suggests a potential for significant biological activity. The key to unlocking this potential lies in a systematic and logically structured in vitro evaluation.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered assay cascade designed to first establish a foundational cytotoxicity profile and then to explore the most probable avenues of bioactivity for a 4-aminoquinoline derivative. The causality behind each experimental choice is explained, ensuring that the data generated is not merely observational but provides a self-validating narrative of the compound's mechanism of action. Our approach is designed to be efficient, resource-conscious, and mechanistically informative, providing researchers with a robust framework for their investigation.

The Strategic Assay Workflow: A Multi-Faceted Approach

A methodical investigation is paramount. We propose a tiered approach, beginning with broad cytotoxicity screening to determine the compound's therapeutic window. Based on these initial findings, the investigation branches into parallel, specific lines of inquiry—anticancer, antimalarial, and antimicrobial—which are the most prominent activities associated with the quinoline scaffold.[1][2][5]

Figure 1: A strategic, multi-phase workflow for characterizing the bioactivity of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.

Phase 1: Foundational Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound against a non-cancerous human cell line. This is a critical first step for defining the concentration range for all subsequent experiments and for assessing potential therapeutic selectivity.

Protocol 3.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a reliable method for quantifying cell death by measuring the activity of LDH, a stable cytosolic enzyme released upon cell lysis (membrane damage).[6][7]

-

Rationale: We prioritize the LDH assay over metabolic assays like MTT/MTS in this initial screen. Metabolic assays can be confounded by compounds that alter cellular metabolism without inducing cell death, leading to false positives or negatives.[6][8] The LDH assay provides a direct measure of membrane integrity loss, a hallmark of cytotoxicity.

Materials:

-

HEK293 (Human Embryonic Kidney) cells or other suitable non-cancerous cell line.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine (test compound), dissolved in an appropriate solvent (e.g., DMSO).

-

Commercially available LDH Cytotoxicity Assay Kit.

-

96-well, flat-bottom cell culture plates.

-

Microplate reader capable of measuring absorbance.

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. A typical starting concentration might be 200 µM, diluted down in 8-12 steps.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium with solvent only), "high control" (cells treated with lysis buffer provided in the kit), and "background control" (medium only).

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is standard for initial screening.

-

LDH Measurement:

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

-

Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (High Control Abs - Untreated Control Abs)] * 100

Data Presentation:

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 200 | |

| 100 | |

| 50 | |

| 25 | |

| 12.5 | |

| 6.25 | |

| 3.13 | |

| 1.56 | |

| 0 (Vehicle) | 0 |

| Lysis Control | 100 |

From this data, an IC₅₀ (half-maximal inhibitory concentration) value can be calculated using non-linear regression analysis. This value is essential for designing the dose-response experiments in Phase 2.

Phase 2: Parallel Bioactivity Screening

Based on the quinoline scaffold's known activities, we will now investigate three potential therapeutic areas in parallel.

Anticancer Activity Cascade

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells.

Protocol 4.1.1: Cancer Cell Line Proliferation Assay (MTT)

While we avoided metabolic assays for the initial cytotoxicity screen, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established and high-throughput method for assessing the effect of a compound on the proliferation of cancer cell lines.[9] It measures the metabolic activity of viable cells, which is often proportional to cell number.

-

Cell Lines: A panel of cancer cell lines from different tissues is recommended (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Procedure: The protocol is similar to the LDH assay (Section 3.1) but with the following key differences:

-

After the 24-72 hour treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized buffer).

-

Measure the absorbance (typically around 570 nm).

-

-

Calculation: Calculate the percentage of cell viability: % Viability = [(Sample Abs - Background Abs) / (Untreated Control Abs - Background Abs)] * 100

Antimalarial Activity

Objective: To assess the compound's ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. The 4-aminoquinoline structure of the test compound makes this a primary hypothesis to test.

Protocol 4.2.1: SYBR Green I-based P. falciparum Growth Inhibition Assay

This is a widely used, fluorescence-based assay that measures the proliferation of the parasite by quantifying its DNA content.[10]

-

Rationale: The mechanism of action for 4-aminoquinolines like chloroquine involves inhibiting the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[11][12][13] This leads to a buildup of toxic heme and parasite death. This assay provides a robust measure of the compound's overall effect on parasite viability.

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

-

Human red blood cells (RBCs).

-

RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the main culture.

-

Lysis and Staining:

-

Freeze the plate at -80°C to lyse the RBCs.

-

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

Data Acquisition: Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

-

Analysis: Plot the fluorescence intensity against the log of the compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Protocol 4.3.1: Broth Microdilution MIC Assay

This is a gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well, U-bottom microplates.

-

Bacterial inoculum standardized to a 0.5 McFarland standard.

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Phase 3: Mechanistic Elucidation Assays

If significant activity is observed in the anticancer screen (Phase 2), the following assays can be employed to understand the underlying mechanism of action.

Protocol 5.1: Apoptosis vs. Necrosis Determination by Annexin V & Propidium Iodide (PI) Staining

Objective: To distinguish between apoptotic (programmed cell death) and necrotic cell death pathways.

-

Rationale: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore (e.g., FITC).[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. Co-staining allows for the differentiation of four cell populations via flow cytometry.

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Procedure:

-

Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+ (less common)

-

Protocol 5.2: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

-

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[19] Flow cytometry analysis of DNA content using a stoichiometric dye like propidium iodide allows for the quantification of cells in each phase.[20][21][22]

Procedure:

-

Treatment: Treat cells as described in Protocol 5.1.

-

Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between.

Protocol 5.3: Topoisomerase Inhibition Assay

Objective: To assess whether the compound inhibits the activity of DNA topoisomerases, which are common targets for quinoline-based anticancer drugs.[23][24][25]

-

Rationale: Topoisomerases (Type I and II) are essential enzymes that resolve DNA topological problems during replication and transcription.[26] Inhibiting these enzymes leads to DNA damage and cell death.[27] A cell-free, DNA relaxation assay is a direct way to measure this activity.

Procedure (Topoisomerase I):

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (substrate), assay buffer, and varying concentrations of the test compound. Include a positive control (e.g., Camptothecin) and a negative (vehicle) control.

-

Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes. The enzyme will "relax" the supercoiled DNA into a different topological form.

-

Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Conclusion and Future Directions

This application guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine. By following this structured cascade—from foundational cytotoxicity to targeted bioactivity screens and mechanistic deep dives—researchers can efficiently and logically elucidate the compound's biological profile. The data generated will form a robust foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy testing. The key is to let the data from each phase intelligently guide the next steps, ensuring a scientifically rigorous and resource-effective drug discovery process.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

González-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]

-

Ginsburg, H., & O'Neill, P. M. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de parasitologie humaine et comparée, 68 Suppl 1, 39-41. [Link]

-

Al-Ostath, A., Zarganes-Tzitzikas, T., & Dömling, A. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]

-

Kato, T. A., & Piao, J. (2023). Apoptosis Detection Assays. Methods in Molecular Biology, 2643, 61-70. [Link]

-

Dewey, J. A., & Stephens, C. E. (2013). Topoisomerase Assays. Current Protocols in Toxicology, 56, 20.4.1-20.4.21. [Link]

-

Mishra, S. K., & Sharma, M. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Medicine, 2018, 5064315. [Link]

-

Du, Z., Chen, T., & Li, H. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 87, 650-659. [Link]

-

Kumar, A., & Sharma, S. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 7. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]

-

Webster, H. K., & Whaun, J. M. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. The Southeast Asian journal of tropical medicine and public health, 17(4), 543–555. [Link]

-

Chen, Y., Liu, C., & Chang, H. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666–14676. [Link]

-

Penna-Coutinho, J., Cortopassi, W. A., & Krettli, A. U. (2015). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 10(6), e0128919. [Link]

-

Gootz, T. D., & Osheroff, N. (1993). In vitro assays used to measure the activity of topoisomerases. Antimicrobial agents and chemotherapy, 37(5), 947–952. [Link]

-

Asadi, M., & Moghadam, F. H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manuals. [Link]

-

Gupta, H. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Omics Technologies and Bio-Engineering (pp. 617-640). Academic Press. [Link]

-

Nitiss, J. L. (2009). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. [Link]

-

Chavez, V. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

-

Charman, S. A., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 19. [Link]

-

BMG Labtech. (n.d.). Apoptosis – what assay should I use?. BMG Labtech. [Link]

-

van den Driessche, F., & de Vries, L. E. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(4), 533-548. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

-

University of Bath. (n.d.). 4-aminoquinolines as Antimalarial Drugs. University of Bath. [Link]

-

Kumar, B., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 7(5), e37816. [Link]

-

Solomon, V. R., & Lee, H. (2022). Review on recent development of quinoline for anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1274. [Link]

-

Dib, M. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20087-20111. [Link]

-

Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]

-

Flannery, E. L., et al. (2020). In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. Journal of Natural Products, 83(11), 3291–3299. [Link]

-

Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health, 16(23), 4647. [Link]

-

Collaborative Drug Discovery. (2024, July 20). Webinar: Advancements in antimalarial drug discovery and development. YouTube. [Link]

-

Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083–13093. [Link]

-

Cushman, M., et al. (2010). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Journal of medicinal chemistry, 53(1), 1–18. [Link]

-

ResearchGate. (n.d.). Topoisomerase activity inhibition assays. ResearchGate. [Link]

-

Kumar, A., & Singh, U. P. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 485-502. [Link]

-

Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

-

Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology, 281, 301–311. [Link]

-

Abdel-Aziz, A. A. M., et al. (2018). Quinoline-chalcone hybrids as topoisomerase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4443-4453. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

BioTech Articles. (2024). Different biological activities of quinoline. BioTech Articles. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

-

University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Flow Cytometry Facility. [Link]

Sources

- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 19. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 25. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 26. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Multi-Tiered Approach for Evaluating Quinoline Derivatives as Novel HDAC Inhibitors

For: Researchers, scientists, and drug development professionals in oncology and epigenetic therapeutics.

Introduction: The Rationale for Targeting HDACs with Quinoline Scaffolds

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[3][4] In numerous cancers, the overexpression or aberrant activity of specific HDAC isoforms, such as HDAC1 and HDAC2, is linked to the silencing of tumor suppressor genes, driving cell proliferation, and preventing apoptosis.[2][5] This makes HDACs a prime therapeutic target in oncology.[5][6]

Histone deacetylase inhibitors (HDACi) have emerged as a promising class of anti-cancer agents that can reverse these epigenetic modifications, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][6] The quinoline ring is a versatile scaffold that can serve as the "cap" structure of HDAC inhibitors, offering significant opportunities for synthetic modification to improve potency and isoform selectivity.[7][8] This guide provides a comprehensive experimental framework for the systematic evaluation of novel quinoline derivatives, progressing from initial biochemical validation to cellular mechanism-of-action studies.

Tier 1: Biochemical Validation - Direct Enzyme Inhibition

The foundational step is to confirm that the quinoline derivatives directly inhibit the enzymatic activity of purified HDACs. This is most commonly achieved using a fluorometric assay, which offers high sensitivity and is amenable to a high-throughput format.

Principle of the Fluorometric HDAC Activity Assay

This assay utilizes a substrate composed of an acetylated lysine side chain linked to a fluorophore. In its native state, the fluorophore is quenched. Upon deacetylation by an active HDAC enzyme, a developer solution containing a protease cleaves the peptide bond, releasing the fluorophore and generating a fluorescent signal. The intensity of this signal is directly proportional to the HDAC activity.[9] An effective inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Experimental Workflow: In Vitro HDAC Inhibition

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Protocol: Fluorometric HDAC Activity/Inhibition Assay

This protocol is adapted from commercially available kits and common literature procedures.[9][10]

-

Reagent Preparation:

-

Prepare a 10X stock solution of the quinoline test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction is ≤1%.

-

Prepare a positive control inhibitor (e.g., SAHA or Vorinostat) in the same manner.[10]

-

Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8) in assay buffer to the desired working concentration as recommended by the manufacturer.

-

-

Assay Plate Setup (96-well black plate):

-

Add 35 µL of HDAC Assay Buffer to each well.

-

Add 5 µL of the diluted quinoline derivative or control compounds to the appropriate wells.

-

Add 5 µL of diluted HDAC enzyme to each well (except for "no enzyme" blank controls).

-

Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[10]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.[10]

-

-

Signal Development and Detection:

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percent inhibition for each concentration of the quinoline derivative relative to the DMSO control (0% inhibition) and a blank control (100% inhibition).

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism software).[11]

-

| Compound | Target | IC₅₀ (nM) |

| Quinoline-A | HDAC1 | 85 |

| Quinoline-B | HDAC1 | 250 |

| SAHA (Control) | HDAC1 | 110 |

| Quinoline-A | HDAC8 | 450 |

| SAHA (Control) | HDAC8 | 7500 |

| Caption: Example data table for biochemical IC₅₀ determination. |

Tier 2: Cellular Target Engagement & Phenotypic Response

After confirming direct enzymatic inhibition, the next critical step is to verify that the quinoline derivatives can penetrate the cell membrane, engage their HDAC targets, and elicit a biological response.

A. Verifying Target Engagement: Western Blot for Histone Acetylation

The most direct evidence of HDAC inhibition within a cell is an accumulation of acetylated histones. Western blotting is the gold-standard technique to visualize this change.[12]

Protocol: Western Blot for Acetyl-Histone H3

This protocol is a standard method for analyzing histone modifications.[13]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline derivative (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate using 1X Laemmli sample buffer supplemented with protease and HDAC inhibitors.[14]

-

Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear genomic DNA and reduce viscosity.

-

Heat the samples at 95°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Separate proteins on a 15% SDS-PAGE gel, which provides better resolution for small histone proteins.[14]

-

Transfer the separated proteins to a 0.2 µm nitrocellulose membrane, which is recommended for optimal retention of small proteins like histones.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., anti-AcH3) diluted in blocking buffer.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3 or another loading control like β-actin.[13]

-

B. Assessing Cellular Viability and Proliferation

A key desired outcome for an anti-cancer agent is the inhibition of tumor cell growth. Luminescent cell viability assays, such as the CellTiter-Glo® assay, provide a robust and high-throughput method to quantify this effect.

Principle of the CellTiter-Glo® Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] The assay reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, produces a luminescent signal proportional to the number of living cells.[15][16]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[15][16]

-

Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate luminometer.

-

Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from dose-response curves.

| Compound | Cell Line | GI₅₀ (µM) after 72h |

| Quinoline-A | HCT116 | 1.2 |

| Quinoline-B | HCT116 | 8.5 |

| SAHA (Control) | HCT116 | 2.1 |

| Caption: Example data table for cellular growth inhibition. |

Tier 3: Elucidating the Mechanism of Cell Death

Effective HDAC inhibitors typically induce apoptosis in cancer cells.[6][17] It is crucial to confirm this mechanism and rule out other forms of cell death like necrosis.

Mechanism of HDACi-Induced Apoptosis

HDAC inhibition leads to changes in the expression of genes that regulate the cell cycle and apoptosis.[5][18] This includes the upregulation of pro-apoptotic proteins (e.g., Bim, Bmf) and the downregulation of anti-apoptotic proteins (e.g., Bcl-xL).[5][17] This shift in balance ultimately triggers the caspase cascade, a hallmark of apoptosis, leading to the execution of cell death.[19]

Signaling Pathway: HDAC Inhibition to Apoptosis

Caption: Simplified pathway of HDAC inhibitor-induced apoptosis.